2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride
CAS No.: 1351660-65-5
Cat. No.: VC7113227
Molecular Formula: C17H20Cl2FN3
Molecular Weight: 356.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351660-65-5 |
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Molecular Formula | C17H20Cl2FN3 |
Molecular Weight | 356.27 |
IUPAC Name | 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C17H18FN3.2ClH/c1-12-15(16-9-14(18)4-5-17(16)21-12)6-8-20-11-13-3-2-7-19-10-13;;/h2-5,7,9-10,20-21H,6,8,11H2,1H3;2*1H |
Standard InChI Key | QOJBZJYVNWQGIU-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CN=CC=C3.Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Physicochemical Properties
The compound is characterized by the molecular formula C₁₇H₂₀Cl₂FN₃, with a molecular weight of 356.27 g/mol . Its structure integrates a 5-fluoro-2-methylindole moiety linked via an ethanamine chain to a pyridin-3-ylmethyl group, with two hydrochloride counterions enhancing solubility. Key physicochemical properties, such as melting point and solubility, remain undocumented in public databases, though its dihydrochloride salt form suggests moderate aqueous solubility under physiological conditions.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀Cl₂FN₃ |
Molecular Weight | 356.27 g/mol |
CAS Number | 1351649-82-5 |
IUPAC Name | 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride |
SMILES | CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CN=CC=C3.Cl.Cl |
Structural Significance
The indole core, a privileged structure in drug discovery, confers potential interactions with serotonin receptors and enzymes involved in neurotransmitter regulation. The pyridine ring, positioned at the 3-ylmethyl site, introduces steric and electronic variations compared to its 2-ylmethyl analog, which may influence binding affinity and metabolic stability . Computational modeling suggests that the fluorine atom at the indole’s 5-position enhances electronegativity, potentially improving membrane permeability.
Synthesis and Preparation Methods
Hypothetical Synthesis Pathway
While no explicit synthesis route for the 3-ylmethyl variant is documented, analogous compounds are typically synthesized through multi-step protocols:
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Indole Ring Formation: A Fischer indole synthesis using 4-fluorophenylhydrazine and a ketone precursor yields the 5-fluoro-2-methylindole core.
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Ethanamine Chain Introduction: Alkylation of the indole’s 3-position with bromoethylamine derivatives forms the ethanamine backbone.
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Pyridin-3-Ylmethyl Coupling: A nucleophilic substitution reaction attaches the pyridin-3-ylmethyl group to the ethanamine nitrogen .
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.
Critical challenges include optimizing reaction conditions to avoid N-methylation side reactions and ensuring regioselectivity during pyridine coupling .
Research Findings and Biological Activity
Preclinical Studies on Structural Analogs
The pyridin-2-ylmethyl analog demonstrates moderate affinity for serotonin receptors (5-HT₁ₐ and 5-HT₂ₐ) in rodent models, suggesting potential anxiolytic or antipsychotic applications. In vitro assays reveal inhibitory activity against monoamine oxidases (MAO-A/B), with IC₅₀ values ranging from 50–100 μM . These effects are attributed to the indole moiety’s ability to mimic tryptamine derivatives, a class of MAO substrates.
Pharmacokinetic Considerations
While pharmacokinetic data for the 3-ylmethyl variant are absent, its 2-ylmethyl counterpart exhibits a plasma half-life of 2.3 hours in rats, with moderate blood-brain barrier penetration. The 3-ylmethyl substitution may alter metabolic pathways, as cytochrome P450 enzymes exhibit regioselectivity toward pyridine ring oxidation .
Comparison with Structural Analogs
Pyridin-2-Ylmethyl vs. Pyridin-3-Ylmethyl Isomers
The positional isomerism of the pyridine ring significantly impacts biological activity:
Table 2: Isomeric Comparison
Property | Pyridin-2-Ylmethyl Analog | Pyridin-3-Ylmethyl Analog (Hypothetical) |
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Receptor Affinity (5-HT₁ₐ) | Kᵢ = 120 nM | Predicted Kᵢ = 250–400 nM |
MAO-B Inhibition | IC₅₀ = 68 μM | IC₅₀ = Estimated 100–150 μM |
Metabolic Stability | t₁/₂ = 2.3 hours | t₁/₂ = Projected 1.5–1.8 hours |
The 3-ylmethyl isomer’s larger distance between the indole and pyridine nitrogen atoms may reduce receptor binding efficiency, as observed in molecular docking studies.
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